Nonylbenzene-PEG8-OH
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Derivatives in Contemporary Chemical Sciences
Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com In chemical sciences, PEG and its derivatives are widely utilized due to their advantageous properties. thermofisher.comrsc.org PEGs are hydrophilic, non-toxic, and non-immunogenic, making them suitable for biological and pharmaceutical applications. thermofisher.com The ability to attach different functional groups to the ends of PEG chains has broadened their utility, leading to the development of various PEG derivatives. biochempeg.com
These derivatives are employed as crosslinking agents, spacers, and in the process of PEGylation, which involves covalently attaching PEG to other molecules like proteins, peptides, and nanoparticles. thermofisher.combiochempeg.com PEGylation enhances the water solubility and biocompatibility of these molecules, which is particularly beneficial in drug delivery systems. biochempeg.comsinopeg.com PEG derivatives are also crucial in biotechnology for applications such as cell culture, tissue engineering, and biosensors. sinopeg.com In materials science, they serve as lubricants, surfactants, and polymer additives. sinopeg.com
Significance of Nonylbenzene (B91765) Moieties in Amphiphilic Architecture Design
Amphiphilic molecules possess both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. diva-portal.org The nonylbenzene group in Nonylbenzene-PEG8-OH constitutes its hydrophobic moiety. This long alkyl chain attached to a benzene (B151609) ring provides a significant nonpolar character to the molecule. nih.gov
The presence of a hydrophobic tail and a hydrophilic head is the defining characteristic of amphiphiles, which allows them to self-assemble in aqueous environments into organized structures like micelles and vesicles. nih.gov The specific nature of the hydrophobic group, in this case, nonylbenzene, influences the self-assembly process and the properties of the resulting nanostructures. nih.gov The nonyl group, a nine-carbon alkyl chain, contributes to strong hydrophobic interactions, which are a primary driving force for the formation of these assemblies. nih.gov The aromatic benzene ring can also participate in π-π stacking interactions, further influencing the packing and stability of the self-assembled structures. nih.gov
Research Trajectories and Academic Relevance of this compound
Current research involving this compound and similar PEGylated nonylphenols is often directed towards their application as linkers in the synthesis of complex molecules. One notable area of application is in the development of Proteolysis Targeting Chimeras (PROTACs). hodoodo.comchemsrc.comtargetmol.commedchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. chemsrc.com The PEG chain in compounds like this compound serves as a flexible linker connecting the two binding domains of the PROTAC molecule. targetmol.comukchemicalsuppliers.co.uk
The academic relevance of this compound also extends to the study of surfactants and their environmental fate. Nonylphenol ethoxylates, a class of compounds to which this compound is structurally related, have been extensively studied due to their widespread use and environmental impact. maine.govpic.intresearchgate.netaloki.hu Research in this area focuses on their degradation, potential toxicity, and endocrine-disrupting properties. maine.govaloki.hunih.gov
Scope and Objectives of Current Research Paradigms for this compound
The primary objectives of current research on this compound can be summarized as follows:
Synthesis and Characterization: Developing efficient and scalable synthetic routes for this compound and its analogs. This includes detailed characterization of their chemical and physical properties.
Application in PROTACs and ADCs: Investigating the utility of this compound as a linker in the design and synthesis of PROTACs and Antibody-Drug Conjugates (ADCs). chemsrc.comchemsrc.com The length and flexibility of the PEG chain are critical parameters that can influence the efficacy of these therapeutic agents. biochempeg.com
Self-Assembly and Nanomaterials: Exploring the self-assembly behavior of this compound to form various nanostructures. The goal is to understand how molecular architecture dictates the morphology and properties of these assemblies for potential applications in nanotechnology and materials science. nih.gov
Environmental and Toxicological Studies: Although this article does not focus on safety profiles, it is a significant area of research for related nonylphenol ethoxylates. Understanding the environmental behavior and potential biological effects of these compounds is crucial for their responsible use. maine.govaloki.hu
Detailed Research Findings
Recent research has highlighted the role of PEG-based linkers, including structures similar to this compound, in the development of PROTACs. The linker is a critical component that connects the ligand for the target protein and the ligand for the E3 ubiquitin ligase. chemsrc.com The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex and the subsequent degradation of the target protein.
For instance, a study on the synthesis of octa(ethylene glycol) derivatives provides methods that can be adapted for the preparation of this compound. chemsrc.com Furthermore, the use of PEG derivatives in the synthesis of PROTACs is well-documented, emphasizing the importance of the linker in achieving selective protein degradation. chemsrc.comukchemicalsuppliers.co.uk
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41506-14-3 | 001chemical.com |
| Molecular Formula | C31H56O9 | 001chemical.comuni.lu |
| Molecular Weight | 572.77 g/mol | 001chemical.com |
| Synonyms | 23-(4-nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | 001chemical.com |
| Predicted XlogP | 4.8 | uni.lu |
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRRHYTDCWGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872586 | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41506-14-3, 27177-05-5 | |
| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Reaction Pathways for Nonylbenzene Peg8 Oh
Strategic Design of Precursors and Initiators for Controlled Synthesis
The successful synthesis of Nonylbenzene-PEG8-OH hinges on the careful preparation of its two core components: the nonylbenzene (B91765) scaffold that initiates the structure and the oligo(ethylene glycol) chain that dictates its hydrophilic properties.
The foundational precursor for this compound is nonylphenol. Industrially, nonylphenol is produced through the acid-catalyzed alkylation of phenol (B47542) with nonene. wikipedia.orgaloki.hu This process typically yields a complex mixture of isomers, with the branched nonyl group attached to the phenol ring at various positions, most commonly the para-position (4-nonylphenol). wikipedia.orgaloki.huswinburne.edu.au For the synthesis of a defined chemical entity like this compound, a specific isomer, typically 4-nonylphenol (B119669), is used as the starting scaffold.
The nonylphenol molecule serves two critical functions:
The Hydrophobic Anchor: The nine-carbon alkyl chain provides the lipophilic character essential for the molecule's surfactant properties. elchemy.com
The Reaction Site: The phenolic hydroxyl (-OH) group is the key functional site for the subsequent covalent attachment of the polyethylene (B3416737) glycol chain. aloki.hu This hydroxyl group can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile essential for ether bond formation. lscollege.ac.in
The choice of a specific nonylphenol isomer is the first step in ensuring the structural homogeneity of the final product.
| Reactant/Precursor | Role in Synthesis | Relevant Properties |
| 4-Nonylphenol | Hydrophobic scaffold and nucleophilic initiator | Contains a phenolic -OH for reaction; provides lipophilicity. |
| Ethylene (B1197577) Oxide | Monomer for PEG chain formation | Reacts with the initiator to form the ethoxylate chain. |
| Tosyl-PEG8-OH | Pre-formed hydrophilic chain | A monodisperse PEG chain activated for coupling. |
| Base (e.g., NaH, KOH) | Catalyst/Reagent | Deprotonates the phenolic -OH to form a reactive alkoxide/phenoxide. lscollege.ac.inelchemy.com |
| Alkyl Halide/Tosylate | Electrophilic partner | Provides the site for nucleophilic attack by the phenoxide. lscollege.ac.inlibretexts.org |
This table outlines the primary components and their functions in the synthesis of this compound.
A critical challenge is the creation of a PEG chain with a precise length of eight ethylene glycol units, terminating in a hydroxyl group. Standard anionic polymerization of ethylene oxide, while common for industrial NPE production, yields a polymer with a distribution of molecular weights (polydisperse). To achieve a monodisperse PEG8 chain, a controlled, stepwise chemical synthesis is employed. rsc.org
This advanced approach often involves:
Using Protected Building Blocks: The synthesis can start with smaller, commercially available monodisperse PEG oligomers, such as tetra(ethylene glycol) (PEG4). rsc.org
Stepwise Elongation: One end of a PEG4 molecule is protected (e.g., with a trityl group), while the other is functionalized to be a good leaving group (e.g., a tosylate). This molecule is then reacted with the sodium salt of another PEG4 molecule to form a protected PEG8 chain.
Selective Deprotection and Functionalization: The protecting group on the terminal end of the newly formed PEG8 chain is removed, yielding a free hydroxyl group. The other end is functionalized into a reactive group, such as a tosylate (OTs), creating a heterobifunctional Tosyl-PEG8-OH molecule. rsc.org This molecule is now an ideal electrophile for site-specific reaction with the nonylphenol nucleophile.
This methodical synthesis ensures that the PEG chain has the exact length required and possesses the correct terminal functional groups for the subsequent coupling reaction.
Nonylbenzene-Based Scaffolds for Poly(ethylene glycol) Conjugation
Optimized Reaction Conditions for High-Yield Synthesis of this compound
Achieving a high yield of the target compound requires careful optimization of the reaction that links the nonylbenzene scaffold to the PEG8 chain. This involves selecting the appropriate reaction type and fine-tuning parameters such as temperature, solvent, and catalyst loading. researchgate.netscielo.br
While esterification is a common reaction for linking molecules to PEG chains, the bond between the nonylphenol and the PEG chain in this compound is an ether linkage (-O-). rsc.orgmdpi.com The most prevalent and effective method for forming this type of aryl-alkyl ether bond is the Williamson ether synthesis . swinburne.edu.aulscollege.ac.in
The reaction proceeds as follows:
Deprotonation: 4-nonylphenol is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the phenolic hydroxyl group. epa.govelchemy.com This creates a highly reactive sodium or potassium nonylphenoxide ion.
Nucleophilic Substitution (SN2): The nonylphenoxide ion acts as a nucleophile, attacking the terminal carbon of the functionalized PEG8 chain (e.g., Tosyl-PEG8-OH). lscollege.ac.inlibretexts.org The tosylate group is displaced as a stable leaving group, resulting in the formation of the desired ether bond.
This etherification approach is robust and widely used for its efficiency in creating stable C-O bonds.
To improve the efficiency and yield of the Williamson ether synthesis, several advanced strategies can be employed. The reaction is often conducted at elevated temperatures (50-100 °C) in an anhydrous polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to ensure solubility of the reactants and facilitate the SN2 mechanism. lscollege.ac.infrancis-press.com
| Parameter | Optimized Condition | Rationale |
| Reaction Type | Williamson Ether Synthesis lscollege.ac.in | Forms a stable ether linkage; robust and well-established. |
| Nucleophile | 4-Nonylphenoxide (from 4-Nonylphenol + Base) | Strong nucleophile for efficient SN2 reaction. |
| Electrophile | Tosyl-PEG8-OH rsc.org | Monodisperse chain with an excellent leaving group (tosylate). |
| Solvent | Anhydrous THF or DMF francis-press.com | Polar aprotic solvent, facilitates SN2 reaction and dissolves reactants. |
| Temperature | 50–100 °C lscollege.ac.in | Provides sufficient energy to overcome activation barrier without promoting side reactions. |
| Reaction Time | 1–8 hours lscollege.ac.in | Sufficient for reaction completion, monitored by TLC or LC-MS. |
This table summarizes the optimized conditions for the high-yield synthesis of this compound via Williamson ether synthesis.
Phase-transfer catalysis is another advanced technique that can be used, especially if scaling up the reaction. A phase-transfer catalyst can shuttle the phenoxide ion from an aqueous or solid phase into the organic phase where the electrophilic PEG derivative resides, accelerating the reaction rate and improving yield.
Esterification and Etherification Approaches in Oligomer Synthesis
Polymerization Control and Chain-End Functionalization Specific to PEG8-OH
The synthesis of this compound is a prime example of the need for precise polymerization control, moving beyond statistical polymerization to deterministic synthesis.
| Synthesis Method | Control over PEG Length | Purity of Final Product | Typical Application |
| Industrial Ethoxylation | Low (produces a distribution of chain lengths, e.g., NPE-9) elchemy.com | Low (Polydisperse mixture) | Industrial detergents, emulsifiers atamanchemicals.com |
| Stepwise Chemical Synthesis | High (produces a single, defined chain length, e.g., PEG8) rsc.org | High (Monodisperse) | Pharmaceuticals, PROTAC linkers medchemexpress.eumedchemexpress.com |
This table compares the industrial method for producing nonylphenol ethoxylates with the advanced synthetic method required for a specific compound like this compound.
The industrial method for making nonylphenol ethoxylates involves the direct anionic ring-opening polymerization of ethylene oxide, initiated by nonylphenol. epa.govelchemy.com The average number of ethoxy units is controlled by the molar ratio of ethylene oxide to nonylphenol, but the result is always a Poisson distribution of chain lengths. epa.govacs.org
For this compound, this lack of precision is unacceptable. The synthesis must rely on pre-formed, monodisperse oligo(ethylene glycol) units. The chain-end functionalization is equally crucial. The synthesis of a heterobifunctional intermediate like Tosyl-PEG8-OH is a key enabling step. It ensures that one end of the PEG chain reacts specifically with the nonylphenol, while the other end retains a non-reactive hydroxyl group, which remains as the terminal functional group in the final this compound product. This terminal hydroxyl is significant as it can serve as an attachment point for further conjugation, for instance, in the synthesis of PROTACs where this compound is used as a linker. medchemexpress.eumedchemexpress.com
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound and its precursors can be evaluated through the lens of green chemistry, which seeks to design chemical processes that minimize the use and generation of hazardous substances. labmanager.commdpi.com Key principles applicable to this synthesis include improving atom economy, utilizing renewable feedstocks, and employing more efficient and benign catalysts.
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnumberanalytics.com Reactions with high atom economy are fundamental to green chemistry as they inherently generate less waste. nih.gov
Addition Reactions: These reactions, such as the ethoxylation step in the synthesis of this compound, are intrinsically atom-economical. In the ideal reaction, all atoms from the ethylene oxide reactant are incorporated into the growing polymer chain, resulting in a theoretical atom economy of 100%. rsc.org
Substitution and Elimination Reactions: In contrast, many classical reactions like substitutions are less atom-economical because they necessarily produce byproducts. nih.gov The synthesis of the nonylphenol precursor from phenol and nonene, while an addition, can be preceded by steps with lower atom economy.
Table 2: Intrinsic Atom Economy of Common Reaction Types
| Reaction Class | Description | Atom Economy | Relevance to Synthesis |
|---|---|---|---|
| Addition | Reactants combine to form a single product. | 100% | The core ethoxylation step is an addition reaction. rsc.org |
| Rearrangement | A molecule's structure is rearranged. | 100% | Isomerization reactions can be highly atom-economical. nih.gov |
| Substitution | Part of one molecule is replaced by another group. | < 100% | Precursor synthesis may involve substitution steps, generating byproducts. nih.gov |
| Elimination | A molecule splits into two or more smaller ones. | < 100% | Inherently atom-uneconomical due to byproduct formation. nih.gov |
A core principle of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. reagent.co.uk The conventional synthesis of this compound relies heavily on petrochemicals. wordpress.com
Nonylphenol Precursor: Phenol and propylene (B89431) are derived from petroleum (via the cumene (B47948) process and fluid catalytic cracking, respectively).
Ethylene Oxide Precursor: Ethylene is primarily produced by steam cracking of hydrocarbons from natural gas or petroleum.
Transitioning to renewable feedstocks presents a significant opportunity for greening the synthesis process. abiosus.org
Bio-based Phenolics: Lignin (B12514952), a major component of biomass, is a natural polymer rich in phenolic structures. Research is underway to develop methods for depolymerizing lignin to produce phenol and other aromatic compounds. abiosus.org
Bio-ethylene: Ethylene can be produced by the dehydration of bio-ethanol, which is readily manufactured through the fermentation of sugars from crops like corn or sugarcane, or from cellulosic biomass. novomof.com This bio-ethylene can then be oxidized to form bio-based ethylene oxide.
The adoption of these pathways would reduce the carbon footprint of this compound and align its production with the principles of a sustainable bio-economy. plasticseurope.org
Table 3: Feedstock Transition to Renewable Alternatives
| Component | Conventional Feedstock | Source | Potential Renewable Feedstock | Source |
|---|---|---|---|---|
| Nonyl Group | Propylene | Petroleum / Natural Gas | N/A (Alkenes from bio-sources are an area of research) | Biomass |
| Phenol Group | Benzene (B151609) (via Cumene) | Petroleum | Phenolic Compounds | Lignin (Biomass) abiosus.org |
| PEG Chain | Ethylene | Petroleum / Natural Gas | Bio-ethylene | Bio-ethanol (from Sugars/Cellulose) novomof.com |
Catalysis
Catalysts are crucial for enabling reactions but their choice has significant environmental implications. Green chemistry advocates for catalytic reagents over stoichiometric ones and prefers heterogeneous catalysts that are easily separated and recycled. nih.gov
The conventional ethoxylation process uses homogeneous basic catalysts like KOH. While effective, these catalysts must be neutralized in a separate step, which generates salt waste and can complicate purification.
Advancements in catalysis offer greener alternatives:
Heterogeneous Catalysts: Solid base catalysts, such as modified zeolites or hydrotalcites, can replace homogeneous catalysts. These materials are easily filtered out of the reaction mixture, simplifying the process, reducing waste from neutralization, and allowing for catalyst reuse.
Enzymatic Catalysis: Biocatalysts like lipases could potentially be used for PEGylation under much milder conditions (lower temperature and pressure), leading to energy savings and potentially higher selectivity, which could narrow the polydispersity of the final product.
Improved Lewis Acids: For the alkylation step to produce nonylphenol, solid acid catalysts are already in use and represent a greener alternative to corrosive liquid acids like sulfuric or hydrofluoric acid. Continuous improvement of these catalysts can lead to higher selectivity for the desired para-isomer and reduce the formation of unwanted byproducts.
The development and implementation of advanced catalytic systems are key to enhancing the efficiency and reducing the environmental impact of producing this compound and related compounds. rsc.org
Sophisticated Spectroscopic and Chromatographic Characterization of Nonylbenzene Peg8 Oh
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, atom connectivity, and spatial relationships.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental assessment of the Nonylbenzene-PEG8-OH structure. The ¹H NMR spectrum reveals the chemical environment of all protons, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. hw.ac.uk
The structure of this compound contains three distinct regions: the p-substituted nonylbenzene (B91765) head, the polyethylene (B3416737) glycol (PEG) linker, and the terminal hydroxyl group. The expected chemical shifts in the ¹H and ¹³C NMR spectra reflect the unique electronic environment of each region. For instance, the repeating ethylene (B1197577) oxide units of the PEG chain typically produce a prominent signal in the ¹H NMR spectrum around 3.6 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures. abdn.ac.uk The exact values would be confirmed by experimental data.
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | -C₆H₄- | 6.8 - 7.2 (two doublets) | 114 - 158 |
| PEG Chain Protons | -(OCH₂CH₂)₇- | ~3.6 (complex multiplet/singlet) | ~70.5 |
| Terminal Methylene (B1212753) | -CH₂OH | ~3.7 (triplet) | ~61.5 |
| Phenoxy Methylene | -OCH₂- (adjacent to ring) | ~4.1 (triplet) | ~68.0 |
| Nonyl Chain (α-CH₂) | -CH₂- (adjacent to ring) | ~2.6 (triplet) | ~35.0 |
| Nonyl Chain (internal CH₂) | -(CH₂)₇- | 1.2 - 1.6 (multiplets) | 22 - 32 |
| Nonyl Chain (terminal CH₃) | -CH₃ | ~0.9 (triplet) | ~14.0 |
While 1D NMR identifies the types and numbers of protons and carbons, 2D NMR experiments are essential for establishing the connectivity between them. researchgate.net
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those separated by two or three bonds (²JHH, ³JHH). sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons within the nonyl alkyl chain and along the PEG backbone, confirming their sequential arrangement. It would also show coupling between the ortho- and meta-protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹JCH). columbia.edu This technique is invaluable for unambiguously assigning the carbon signals based on their known proton assignments. For example, the large proton signal at ~3.6 ppm would correlate with the carbon signal at ~70.5 ppm, confirming the assignment of the PEG backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH). columbia.edu This is crucial for connecting the different structural fragments. Key HMBC correlations would include the link between the protons on the first methylene unit of the PEG chain and the oxygen-bearing aromatic carbon (C-O), and the correlation between the alpha-methylene protons of the nonyl group and the adjacent aromatic carbon. These correlations definitively establish the p-substituted pattern and the connection of the PEG chain to the phenolic oxygen.
Proton (1H) and Carbon (13C) NMR Analysis of this compound
Advanced Mass Spectrometry (MS) for Molecular Weight and Homogeneity Assessment
Mass spectrometry is a vital technique for determining the molecular weight of a compound and assessing the distribution of related species, which is particularly important for oligomeric substances like this compound.
Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of large, non-volatile molecules without significant fragmentation. nih.gov For PEGylated compounds, ESI-MS is typically used to confirm the mass of the primary oligomer and identify other components in the mixture. nih.gov The analysis of this compound would likely show a prominent peak corresponding to the sodiated adduct [M+Na]⁺, as PEG chains have a high affinity for sodium ions. Given the molecular formula C₃₁H₅₆O₉ (MW = 572.77 g/mol ), the expected m/z for the primary species would be approximately 595.76. ESI-MS can also detect the presence of other oligomers (e.g., with 7 or 9 PEG units) and impurities. researchgate.net
While ESI-MS confirms the presence of oligomers, MALDI-TOF MS is the preferred method for characterizing the entire oligomer distribution of a polymer sample. bath.ac.uk This technique provides detailed information about the sample's average molecular weight and its polydispersity. lcms.cznih.gov In a MALDI-TOF spectrum of this compound, one would expect to see a distribution of peaks centered around the target n=8 species. Each peak in the series is separated by 44.03 Da, the mass of a single ethylene glycol repeating unit (C₂H₄O). researchgate.net By analyzing the relative intensities of these peaks, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated to quantify the homogeneity of the sample. nih.gov
Table 2: Representative MALDI-TOF MS Data for a this compound Sample This table presents hypothetical data illustrating a typical oligomer distribution.
| Oligomer (n) | Chemical Formula | Calculated Mass (Da) | Observed m/z [M+Na]⁺ | Relative Intensity (%) |
| 6 | C₂₇H₄₈O₇ | 484.67 | 507.66 | 15 |
| 7 | C₂₉H₅₂O₈ | 528.72 | 551.71 | 60 |
| 8 | C₃₁H₅₆O₉ | 572.77 | 595.76 | 100 |
| 9 | C₃₃H₆₀O₁₀ | 616.82 | 639.81 | 75 |
| 10 | C₃₅H₆₄O₁₁ | 660.88 | 683.87 | 20 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Confirmation
Chromatographic Separations for Purity and Impurity Profiling
Chromatography is essential for separating the target compound from impurities, including starting materials, byproducts, and oligomers of different chain lengths. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed, using a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724). Detection could be achieved using a UV detector (monitoring the absorbance of the benzene ring) and/or a mass spectrometer (LC-MS).
A typical chromatogram would show a major peak at a specific retention time corresponding to the this compound molecule. The area of this peak relative to the total area of all peaks provides a quantitative measure of the sample's purity. Smaller peaks appearing at different retention times would indicate impurities. For instance, oligomers with fewer PEG units (more hydrophobic) would generally have longer retention times, while those with more PEG units (more hydrophilic) would elute earlier. Unreacted nonylphenol would also be readily separated and identified. This impurity profile is critical for quality control and ensuring the consistency of the material.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of nonylphenol ethoxylates like this compound. Given that commercial nonylphenol ethoxylates are typically mixtures of oligomers with varying polyethylene glycol (PEG) chain lengths, HPLC allows for the separation of these individual components. The separation is most commonly achieved using reversed-phase or normal-phase chromatography.
In reversed-phase HPLC, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, often a gradient of water and a polar organic solvent like acetonitrile or methanol. mtc-usa.comscielo.brijesd.org The separation mechanism is based on the hydrophobic interactions between the nonylphenyl group of the analyte and the stationary phase. As the concentration of the organic solvent in the mobile phase increases, the analytes are eluted in order of increasing hydrophobicity, which in the case of nonylphenol ethoxylates, corresponds to decreasing PEG chain length.
Normal-phase HPLC, on the other hand, employs a polar stationary phase (like silica) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and an alcohol). mtc-usa.com In this mode, separation is based on the interaction of the polar hydroxyl and ether functional groups with the stationary phase.
Advanced detectors are crucial for the sensitive and selective detection of this compound and its related oligomers.
UV-Vis Detectors: Aromatic compounds like nonylphenol exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. eag.com A UV-Vis detector set at a wavelength where the nonylphenol moiety absorbs strongly (typically around 277-280 nm) provides a robust and reliable method for detection. mtc-usa.comeag.com
Fluorescence Detectors (FLD): The phenolic group in this compound allows for highly sensitive and selective detection by fluorescence. The excitation and emission wavelengths are chosen to maximize the signal from the analyte while minimizing background interference. nih.gov
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and structural information. nih.govresearchgate.netsepscience.comeuropa.eunih.gov Electrospray ionization (ESI) is a common ionization technique for these compounds, often detecting them as sodium or ammonium (B1175870) adducts. nih.govresearchgate.netlcms.cz LC-MS can not only quantify the different oligomers but also confirm their identity by their mass-to-charge ratio.
A representative HPLC analysis of a nonylphenol ethoxylate mixture would typically involve a gradient elution on a C18 column with UV detection. The resulting chromatogram would show a series of peaks, each corresponding to a different number of ethoxy units.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | UV at 277 nm |
| Injection Volume | 10 µL |
This table presents typical parameters and is for illustrative purposes.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers, including this compound. ontosight.airesearchgate.net This technique separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later.
The output from the GPC is a chromatogram showing the distribution of molecular sizes. By calibrating the column with a series of well-characterized polymer standards of known molecular weight (e.g., polyethylene glycol or polystyrene standards), it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. paint.org The PDI is a measure of the breadth of the molecular weight distribution, with a value of 1.0 indicating a monodisperse sample. For commercial polymers like this compound, the PDI is typically greater than 1, reflecting the presence of a range of PEG chain lengths.
A refractive index (RI) detector is commonly used in GPC as it provides a response proportional to the concentration of the polymer. Light scattering detectors can also be used to obtain absolute molecular weight information without the need for column calibration.
Table 2: Representative GPC Data for a Nonylphenol Ethoxylate Sample
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 550 g/mol |
| Weight-Average Molecular Weight (Mw) | 580 g/mol |
| Polydispersity Index (PDI) | 1.05 |
This table provides illustrative data for a nonylphenol ethoxylate with an average of 8 PEG units. Actual values may vary between batches.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of different chemical bonds. For this compound, FTIR is used to confirm the presence of the key functional groups: the aromatic ring, the alkyl chain, the polyether chain, and the terminal hydroxyl group.
The FTIR spectrum of a nonylphenol ethoxylate like Triton X-100 (an octylphenol (B599344) ethoxylate with a similar structure) shows characteristic absorption bands. tandfonline.commdpi.comnih.govspectrabase.com The spectrum of this compound is expected to be very similar.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Terminal Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Nonyl group) |
| ~1610, ~1510 | C=C stretch | Aromatic Ring |
| ~1460 | C-H bend | Aliphatic (Nonyl group) |
| ~1250 | C-O stretch | Aryl-Ether |
| ~1100 (strong) | C-O-C stretch | Polyether Chain |
| ~830 | C-H out-of-plane bend | para-substituted Aromatic Ring |
This table is based on characteristic vibrational frequencies for the functional groups present in this compound and data from structurally similar compounds. tandfonline.comscirp.orgdeswater.comresearchgate.netoup.com
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. The energy shifts in the scattered light correspond to the vibrational modes of the molecule. While FTIR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for nonpolar bonds and symmetric vibrations, such as the C-C bonds in the alkyl chain and the aromatic ring.
The Raman spectrum of this compound would provide further confirmation of its structure. The spectrum of a similar surfactant, Triton X-100, reveals key vibrational modes. tandfonline.commdpi.comscispace.com
Table 4: Characteristic Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Nonyl and PEG) |
| ~1615 | C=C stretch | Aromatic Ring |
| ~1450 | C-H bend | Aliphatic (Nonyl and PEG) |
| ~1300-1200 | C-O stretch, C-C stretch | Ether, Alkyl |
| ~830 | Ring breathing | para-substituted Aromatic Ring |
This table is based on characteristic Raman shifts for the functional groups present in this compound and data from structurally similar compounds. tandfonline.commdpi.comscispace.com
Supramolecular Chemistry and Self Assembly of Nonylbenzene Peg8 Oh Systems
Micellar and Vesicular Formation Dynamics of Nonylbenzene-PEG8-OH
In aqueous environments, this compound molecules arrange themselves to minimize the unfavorable contact between their hydrophobic nonylbenzene (B91765) tails and water molecules. This leads to the formation of various aggregates, most commonly micelles and, under certain conditions, vesicles. Micelles are typically spherical structures with a core composed of the hydrophobic nonylbenzene moieties, shielded from the water by a corona of the hydrated hydrophilic PEG8-OH chains. nist.gov The concentration at which these structures begin to form is a critical parameter known as the Critical Micelle Concentration (CMC).
Methodologies for Critical Micelle Concentration (CMC) Determination
The CMC is a fundamental property of a surfactant and can be determined by monitoring the change in a physical property of the solution as a function of surfactant concentration. acs.org For non-ionic surfactants like this compound, several methods are employed:
Surface Tensiometry: This is a standard method for determining the CMC of both ionic and non-ionic surfactants. justagriculture.in As the surfactant concentration increases, molecules accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, the molecules begin to form micelles in the bulk solution. At this point, the surface tension becomes relatively constant. The CMC is identified as the concentration at which the sharp decrease in surface tension levels off. mdpi.comsanyo-si.com This method is highly sensitive, though it can be affected by highly surface-active impurities in commercial-grade surfactants. researchgate.net
Dye Solubilization: This technique utilizes a water-insoluble dye. The dye's absorbance in the surfactant solution is measured. Below the CMC, the absorbance is low. As micelles form, they create a hydrophobic environment in their core that can solubilize the dye, leading to a sharp increase in absorbance. orientjchem.org The concentration at which this sharp increase begins corresponds to the CMC. This method is particularly useful for commercial-grade surfactants as it directly indicates the presence of micelles in the bulk solution. researchgate.netorientjchem.org
Fluorescence Spectroscopy: This method often employs a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene experiences a polar environment. When micelles form, pyrene partitions into the hydrophobic micellar core. This change in environment causes a distinct shift in the fluorescence emission spectrum (e.g., the ratio of the first and third vibronic peaks, I1/I3), which can be plotted against surfactant concentration to determine the CMC. acs.org
Dynamic Light Scattering (DLS): DLS can also be used to determine the CMC by measuring the intensity of scattered light as a function of concentration. malvernpanalytical.com Below the CMC, only small monomers are present, and light scattering is minimal. Above the CMC, the formation of much larger micelles causes a significant increase in scattering intensity, allowing for the identification of the CMC. justagriculture.inresearchgate.net
Table 1: Representative Critical Micelle Concentration (CMC) Values for Nonylphenol Ethoxylates (NPEOs) at Room Temperature. Note: The specific CMC for this compound may vary, but values for similar NPEOs provide a useful reference.
| Surfactant (similar structure) | CMC (M) | Temperature (°C) | Method |
| Nonylphenol Ethoxylate (9 EO) | ~6.0 x 10⁻⁵ | 20 | Surface Tension |
| Nonylphenol Ethoxylate (9.5 EO) | ~6.1 x 10⁻⁵ | 25 | Not Specified |
| Nonylphenol Ethoxylate (12 EO) | ~1.5 x 10⁻⁴ | 20 | Surface Tension |
Data synthesized from multiple sources for representative purposes. mdpi.comresearchgate.netresearchgate.net
Morphological Characterization of Self-Assembled Structures via Electron Microscopy and Scattering Techniques
To understand the size, shape, and internal structure of the aggregates formed by this compound, various advanced analytical techniques are utilized.
Electron Microscopy: Transmission Electron Microscopy (TEM) provides direct visualization of the self-assembled structures. acs.org By drying a dilute solution of the surfactant on a grid, or by using cryogenic TEM (cryo-TEM) to flash-freeze the solution, it is possible to obtain high-resolution images of individual micelles or vesicles. rsc.org These images can reveal the morphology (e.g., spherical, cylindrical, or vesicular), size distribution, and even lamellarity of vesicles. nih.govup.ac.zaosti.gov
Scattering Techniques:
Dynamic Light Scattering (DLS): DLS is a primary technique for determining the hydrodynamic diameter of micelles and vesicles in their native solution state. researchgate.net It measures the fluctuations in scattered light caused by the Brownian motion of the aggregates. From these fluctuations, the diffusion coefficient is calculated, which is then used to determine the particle size via the Stokes-Einstein equation. researchgate.netmuser-my.com
Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for determining the detailed structure of micelles, including the shape and size of the core and the thickness of the hydrophilic corona. nist.govias.ac.in By using deuterated solvents (like D₂O), a contrast can be created between the hydrogen-rich hydrophobic core and the solvent, allowing for precise measurement of the core's dimensions. nist.gov SANS can differentiate between spherical and more complex shapes like ellipsoidal or cylindrical micelles. nist.govrsc.org
Influence of Molecular Architecture on Self-Assembly Behavior
The specific structure of the this compound molecule, including both its hydrophobic and hydrophilic parts, is the primary determinant of its self-assembly characteristics.
Impact of PEG8 Chain Length and Terminal Hydroxyl Group (-OH) on Assembly
The hydrophilic portion of the molecule, the PEG8-OH chain, counteracts the hydrophobic aggregation and defines the interface with the aqueous environment.
It generally leads to a lower CMC, as less hydrophobicity in the headgroup is needed to be overcome for aggregation to occur. nih.gov
It influences the geometry of the micelle. The size of the hydrophilic headgroup relative to the hydrophobic tail (described by the packing parameter) dictates whether spherical micelles, cylindrical micelles, or vesicles will form. rsc.org Shorter PEG chains favor structures with higher curvature, like smaller spherical micelles. nist.govnih.gov
Terminal Hydroxyl Group (-OH): The terminal hydroxyl group on the PEG chain plays a significant role in the surfactant's interaction with water and other molecules. It is capable of forming hydrogen bonds, which enhances the hydrophilicity of the headgroup and its interaction with the surrounding water molecules. rsc.orgresearchgate.net This terminal -OH group is believed to mediate a majority of the interactions at interfaces, anchoring the hydrophilic part of the surfactant to the aqueous phase. mdpi.comresearching.cn
Stimuli-Responsive Self-Assembly Mechanisms
The self-assembled structures of nonylphenol ethoxylates are not static and can be manipulated by external stimuli, making them "smart" or "responsive" materials. While specific data for this compound is limited, the behavior of the broader NPEO class provides insight into potential mechanisms.
Temperature: Non-ionic surfactants containing PEG chains exhibit a cloud point temperature (CPT). Below the CPT, the surfactant is soluble. As the temperature rises, the hydrogen bonds between the water molecules and the ether oxygens of the PEG chain weaken. This makes the PEG chain effectively more hydrophobic, leading to increased aggregation, micellar growth, and eventually phase separation, where the solution becomes cloudy. This temperature-responsiveness can be used to trigger changes in the system, such as the release of a substance encapsulated within the micelles. core.ac.uk
Salt Concentration (Salting-Out Effect): The addition of electrolytes (salts) to a solution of non-ionic surfactants can significantly influence their aggregation behavior. mdpi.com Ions, particularly anions, can disrupt the hydration layer around the PEG chains. This "salting-out" effect increases the effective hydrophobicity of the surfactant, which typically leads to a decrease in the CMC and an increase in the aggregation number. mdpi.comacs.org This means that micelles form at lower concentrations and tend to be larger in the presence of salt. rsc.org
pH: While generally considered insensitive to pH, extreme pH values can potentially affect the stability of the ether linkages in the PEG chain over long periods or at high temperatures, although this is not a primary responsive mechanism under typical conditions.
Temperature-Dependent Self-Organization and Phase Transitions
The self-assembly of non-ionic surfactants with poly(ethylene oxide) chains, such as this compound, is known to be highly sensitive to temperature. This is primarily due to the temperature-dependent hydration of the PEO chain. At lower temperatures, the ethylene (B1197577) oxide units are well-hydrated, making the PEO chain more hydrophilic and promoting the formation of smaller, more soluble aggregates. As the temperature increases, the hydrogen bonds between water and the ether oxygens of the PEO chain begin to break, leading to dehydration of the PEO chain. This decreased hydration makes the PEO chain more hydrophobic, which in turn favors the formation of larger, more compact micellar structures.
This temperature-induced change in hydrophilicity can lead to a phase transition known as the cloud point. At the cloud point temperature, the solution becomes turbid due to the phase separation of the surfactant-rich phase from the aqueous phase. For nonylphenol ethoxylates, the cloud point is dependent on the length of the PEO chain; a shorter chain generally results in a lower cloud point.
Research on homologous series of polyethylene (B3416737) glycol ether surfactants has shown that with increasing temperature, the critical micelle concentration (cmc) tends to increase. researcher.life Concurrently, the aggregation number of the micelles also increases, indicating the formation of larger self-assembled structures. researchgate.net The thermodynamics of micellization for such systems are often characterized by positive entropic and enthalpic changes, indicating that the process is driven by the hydrophobic effect. researchgate.net
The structural evolution of the micelles with temperature can be significant. For instance, studies on some PEO-containing block copolymers have shown a transition from unimers to spherical micelles at a critical micellization temperature, and further to bulk aggregates at even higher temperatures. nih.gov
A summary of expected temperature-dependent properties for a this compound system is provided in the table below, based on findings for similar non-ionic surfactants.
| Temperature | PEO Chain Hydration | Micellar Aggregation Number | Critical Micelle Concentration (CMC) |
| Low | High | Lower | Lower |
| High | Low | Higher | Higher |
This table represents general trends observed for non-ionic surfactants with PEO chains.
Co-assembly and Complex Formation with Other Molecular Entities
The self-assembled structures of this compound can be further functionalized or modified through co-assembly with other molecules, leading to the formation of complex supramolecular systems with tailored properties.
One well-studied area is the interaction of nonylphenol ethoxylates with cyclodextrins (CDs). Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic nonylphenyl group of the surfactant, forming an inclusion complex. researchgate.netnih.gov This complexation can disrupt the self-assembly of the surfactant into micelles. For example, the addition of β-cyclodextrin to a solution of a hydrophobically modified associating polymer (HASE) can lead to a decrease in viscosity due to the encapsulation of the polymer's hydrophobic moieties by the CD. The subsequent addition of a nonylphenol ethoxylate can then compete for the CD cavity, leading to a recovery of the solution's viscosity. ncsu.edu The strength of this interaction is influenced by the relative sizes and hydrophobicities of the guest molecule and the CD cavity.
Co-assembly with block copolymers is another strategy to create complex nanostructures. For instance, block copolymers of pyrrole (B145914) and ethoxylated nonylphenols have been synthesized, resulting in materials that combine the properties of both components. researchgate.net Similarly, the co-assembly of block copolymers and nanoparticles can be directed by interactions with surfactant-like molecules, leading to hierarchically ordered nanocomposites. nih.gov
The formation of these complex systems is governed by a delicate balance of multiple non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. The resulting structures can exhibit properties that are not present in the individual components, opening up possibilities for the design of advanced materials.
A table summarizing potential co-assembly systems with this compound and the primary driving interactions is shown below.
| Co-assembling Molecule | Primary Driving Interaction | Resulting Supramolecular Structure |
| β-Cyclodextrin | Host-guest inclusion of the nonylphenyl tail | Inclusion complex, disruption of micelles researchgate.netnih.gov |
| Hydrophobically modified associative polymer | Competitive hydrophobic interactions | Modulation of solution rheology ncsu.edu |
| Block Copolymers (e.g., with a solvophobic block) | Co-micellization driven by shared hydrophobicity | Hybrid micelles with tailored corona and core properties researchgate.net |
Interfacial Phenomena and Surface Activity of Nonylbenzene Peg8 Oh
Adsorption at Air-Water and Oil-Water Interfaces
The efficacy of a surfactant is often first characterized by its ability to lower the surface tension of a liquid or the interfacial tension between two immiscible liquids. Nonylbenzene-PEG8-OH excels in this regard, adsorbing efficiently at interfaces to form a monomolecular layer that disrupts the cohesive energy between bulk phase molecules. For the closely related Nonylphenol Ethoxylate with 9 EO units (NP-9), a 1% aqueous solution can reduce the surface tension of water to approximately 32 dynes/cm. chemistryconnection.com
| Property | Typical Value (for NP-9 Type) |
| Appearance | Pale yellow liquid |
| HLB (Hydrophile-Lipophile Balance) | 12.9 |
| pH (1% aq. solution) | 6 |
| Viscosity at 25°C | 243 cP |
| Surface Tension (1% actives, 25°C) | 32 dynes/cm |
| Critical Micelle Concentration (CMC) | 60 ppm |
| This table presents typical physical properties for a Nonylphenol Ethoxylate surfactant with 9 moles of Ethylene (B1197577) Oxide (EO), which is structurally very similar to this compound. Data sourced from a technical data sheet. chemistryconnection.com |
Methodologies for Surface Tension Measurement
The measurement of surface tension in surfactant solutions requires precise techniques to capture either dynamic or equilibrium values. Common methods include the du Noüy ring and Wilhelmy plate tensiometers.
Wilhelmy Plate Method : This technique is widely regarded as superior for determining the true equilibrium surface tension of surfactant solutions. clearsolutionsusa.com A thin plate, typically made of platinum, is brought into contact with the liquid surface. The force exerted on the plate by the liquid meniscus is measured, from which the surface tension is calculated. This method allows the surfactant molecules sufficient time to adsorb at the interface and reach an equilibrium state, providing a stable and accurate measurement. clearsolutionsusa.com For a 100 mg/L solution of a nonylphenol ethoxylate with 9.5 EO units, the equilibrium surface tension measured by the Wilhelmy plate method was found to be 30.12 mN/m. clearsolutionsusa.com
du Noüy Ring Method : This method involves pulling a platinum ring through the liquid surface. While common, it can be problematic for surfactant solutions because the dynamic process of stretching and breaking the liquid film often does not allow enough time for the surfactant to reach equilibrium at the newly created surface. clearsolutionsusa.com This can result in measured values that are higher than the true equilibrium surface tension, as the measurement is taken on a surface that is not yet fully saturated with surfactant molecules. clearsolutionsusa.com
| Measurement Method | Pull Rate (mm/min) | Measured Surface Tension (mN/m) |
| du Noüy Ring | 10 | 36.34 |
| du Noüy Ring | 5 | 35.24 |
| du Noüy Ring | 2 | 34.02 |
| du Noüy Ring | 1 | 33.19 |
| du Noüy Ring | 0.5 | 32.34 |
| Wilhelmy Plate (Equilibrium) | Zero | 30.12 |
| *This table compares surface tension values for a nonylphenol ethoxylate solution (100 mg/L NPE-9.5) measured by different methods. It illustrates how dynamic ring measurements yield higher values than the static, equilibrium measurement from the Wilhelmy plate. Data sourced from Clear Solutions, Inc. clearsolutionsusa.com * |
Interfacial Tension Studies in Multiphase Systems
In systems containing two immiscible liquids, such as oil and water, this compound adsorbs at the interface and significantly lowers the interfacial tension (IFT). This reduction is crucial for the formation and stabilization of emulsions. Studies on similar nonylphenol ethoxylates have shown a marked decrease in IFT between toluene (B28343) and water, with values dropping to around 9 mN/m. mdpi.com The extent of IFT reduction depends on the surfactant concentration, the nature of the oil phase, temperature, and salinity.
The spinning drop tensiometer is a powerful instrument for measuring very low to ultra-low IFT values, which are often encountered in surfactant-enhanced applications like oil recovery. mdpi.comacs.org This method involves rotating a horizontal tube containing a dense aqueous phase and a drop of a less dense oil phase. The centrifugal force elongates the drop, and by analyzing its shape, the IFT can be precisely calculated. acs.org
Stabilization Mechanisms in Emulsions and Dispersions
This compound is an effective emulsifier and dispersing agent due to its ability to form a protective film around droplets or particles, thereby preventing their aggregation or coalescence.
Role in Pickering Emulsions and Stabilized Colloidal Systems
This compound functions as a classic molecular surfactant and is not typically used to create Pickering emulsions. Pickering emulsions are stabilized by solid particles that adsorb at the oil-water interface, creating a strong mechanical barrier. In contrast, this compound stabilizes conventional emulsions by forming a non-rigid, dynamic monolayer.
In colloidal systems, this surfactant enhances stability through steric hindrance. When the surfactant adsorbs onto the surface of particles dispersed in a liquid, the hydrophilic polyethylene (B3416737) glycol chains extend into the solvent. acs.org If two particles approach each other, these hydrated chains overlap, creating a repulsive force that prevents the particles from flocculating or agglomerating. acs.orgaps.org This mechanism is vital in products like paints and inks, where uniform dispersion of pigments is required. atamanchemicals.comineris.fr
Advanced Assessment of Long-Term Colloidal Stability
Assessing the long-term stability of emulsions and dispersions is critical for product development and quality control. Beyond simple visual observation of creaming or sedimentation, several advanced techniques provide quantitative data.
Light Scattering Techniques : Methods like Small-Angle Light Scattering (SALS) can be used to monitor the initial stages of particle aggregation. nih.gov By measuring the aggregation kinetics, one can calculate the Fuchs stability ratio (W), a quantitative measure of colloidal stability. A higher W value indicates greater stability. nih.gov
Turbiscan Analysis : This optical method measures changes in light transmission and backscattering along the height of a sample over time. It can detect destabilization phenomena like creaming, sedimentation, flocculation, and coalescence long before they are visible to the naked eye. The data can be used to calculate a Turbiscan Stability Index (TSI), which provides a single value for ranking the stability of different formulations. rsc.org
Surface Modification and Coating Applications
The ability of this compound to migrate to surfaces makes it a useful additive for modifying the properties of materials. In the plastics industry, it can be melt-blended with polymers like polypropylene. researchgate.net During and after processing, the surfactant molecules migrate to the polymer surface, a phenomenon known as surface segregation. This creates a surface layer rich in the hydrophilic PEG chains, which increases the hydrophilicity and wettability of the otherwise hydrophobic polymer film. researchgate.net
In the paints and coatings industry, nonylphenol ethoxylates are indispensable. atamanchemicals.comineris.fr They function as:
Dispersing Agents : They adsorb onto pigment particles, preventing them from clumping together and ensuring uniform color and texture. ineris.fr
Leveling Agents : By controlling surface tension gradients during the drying process, they help the coating flow out into a smooth, even film, preventing defects like craters and "orange peel". ineris.fr
Emulsifiers : In water-based latex paints, they are used to emulsify the polymer resin, which is the binder that forms the paint film. ineris.fr
Non-fouling Surface Engineering Utilizing PEGylated Architectures
The phenomenon of biofouling, the undesirable accumulation of biomolecules and microorganisms on surfaces, is a significant challenge in various fields, including medical devices and marine applications. redox.com PEGylated architectures, such as those offered by this compound, are instrumental in the engineering of non-fouling surfaces. The primary mechanism behind the anti-fouling properties of PEG is the formation of a hydrated layer at the surface, which creates a steric barrier that repels the adsorption of proteins and other biomolecules. redox.com
The effectiveness of a PEGylated surface in resisting fouling is dependent on several factors, including the grafting density and the length of the PEG chains. While specific research on this compound for this application is limited, the principles of PEGylation are well-established. The hydrophilic nature of the eight-unit ethylene oxide chain in this compound would contribute to the formation of such a protective aqueous layer. This layer effectively masks the underlying substrate, preventing the initial protein adhesion that often precedes more extensive fouling. researchgate.net
Studies on various PEGylated systems have demonstrated their efficacy. For instance, the permeability of different PEG architectures (linear, dendron, and bottle brush) has been probed, revealing a sieve-like model where the extent of interaction with probe molecules is determined by size-exclusion principles. elchemy.com This suggests that the density and structure of the PEG layer, which can be influenced by the self-assembly of surfactants like this compound, are critical in designing surfaces with tunable anti-fouling properties. elchemy.com Although historically used in some industrial applications to prevent hydrocarbon fouling, the environmental persistence of nonylphenol derivatives has led to restrictions on their use. google.com
Development of Functional Monolayers and Multilayers with this compound
The self-assembly of amphiphilic molecules like this compound is a foundational principle for the bottom-up fabrication of functional monolayers and multilayers. These organized molecular films have applications in areas ranging from sensing to drug delivery. The formation of a monolayer occurs when the surfactant molecules adsorb at an interface, orienting themselves based on the polarity of the surrounding phases. For example, at a hydrophobic surface-water interface, the hydrophobic nonylphenyl tail would adsorb onto the surface, leaving the hydrophilic PEG chains extending into the aqueous phase. researchgate.net
Research on nonylphenol ethoxylates has shown their ability to form distinct layers on various substrates. For instance, when blended into a polymer like polypropylene, nonylphenol ethoxylate additives can migrate to the surface, a process known as surface segregation. researchgate.net This enriches the surface with the additive, creating a modified layer whose properties, such as hydrophilicity, are dictated by the segregated molecules. The length of the hydrophilic chain affects the resulting surface composition and properties. researchgate.net In some systems, a distinct surfactant surface layer with a measurable thickness can be formed. researchgate.net
The layer-by-layer (LbL) assembly technique can be employed to build more complex multilayer structures. While not specifically documented for this compound, the general principle involves the sequential adsorption of interacting species. PEGylated surfactants can be incorporated into multilayer films to impart specific functionalities, such as low-fouling properties. acs.org For example, polyelectrolyte multilayers can be capped with a PEGylated layer to significantly reduce nonspecific protein adsorption. researchgate.net The interaction between the ethoxylate groups of the PEG chain and other polymers, such as poly(acrylic acid), has been studied, demonstrating that surfactants with a higher number of ethylene oxide groups exhibit stronger interactions. acs.org This interaction is fundamental to the construction of stable, functional multilayer films.
The table below presents findings from a study on the adsorption of different nonylphenol ethoxylates on a coal surface, illustrating the effect of PEG chain length.
| Surfactant | Equilibrium Adsorption Capacity (x10⁻⁵ mol/g) | Resulting Water Content Reduction |
| NPEO-8 | 1.66 | 8.72% |
| NPEO-10 | 1.41 | 7.50% |
| NPEO-12 | 1.21 | 5.64% |
| Data adapted from a study on the dewatering of low-rank coal. bibliotekanauki.pl |
Polymer Science and Material Applications of Nonylbenzene Peg8 Oh As a Building Block
Incorporation into Block Copolymers and Graft Copolymers
The dual nature of Nonylbenzene-PEG8-OH makes it an attractive component for synthesizing amphiphilic block and graft copolymers. These polymers self-assemble into organized structures in selective solvents, a property crucial for various material applications.
The integration of the this compound moiety into polymer chains is primarily achieved by leveraging its terminal hydroxyl (-OH) group. This group can be chemically modified to act as either an initiator for polymerization or to become a polymerizable monomer itself.
Block Copolymers: One common strategy to create block copolymers is to use the hydroxyl group of this compound to initiate the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers. nih.gov This process grows a new polymer block directly from the this compound molecule, resulting in an A-B diblock copolymer where 'A' is the new polymer and 'B' is the original this compound moiety. Alternatively, the hydroxyl group can be transformed into an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com
Graft Copolymers: To produce graft copolymers, the this compound is typically converted into a "macromonomer" by attaching a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674), to its terminal hydroxyl end. This macromonomer can then be copolymerized with other conventional monomers via techniques like RAFT polymerization in a "grafting-through" approach. uctm.edu The result is a polymer backbone with pendant side chains of Nonylbenzene-PEG8. The density of these grafts can be controlled by adjusting the feed ratio of the macromonomer. uctm.edu
Table 1: Illustrative Synthesis Parameters for this compound Copolymers
| Polymer Architecture | Synthesis Method | Monomer(s) | Role of this compound | Typical Conditions |
|---|---|---|---|---|
| Diblock Copolymer | Ring-Opening Polymerization (ROP) | ε-caprolactone | Macroinitiator | Sn(Oct)2 catalyst, Toluene (B28343), 110°C mdpi.com |
| Diblock Copolymer | RAFT Polymerization | N-Vinylpyrrolidone (NVP) | Chain Transfer Agent Precursor | AIBN initiator, Dioxane, 70°C mdpi.com |
| Graft Copolymer | RAFT "Grafting-Through" | n-Butyl Methacrylate | Macromonomer | AIBN initiator, Toluene, 70°C |
Once this compound is incorporated into a copolymer, the resulting material possesses unique properties that can be further tailored. The nonylphenyl groups can act as physical crosslinking points or as hydrophobic domains, while the PEG chains ensure water solubility or biocompatibility.
Advanced functionalization strategies often target the other blocks within the copolymer or the backbone itself. nih.gov For instance, if a block copolymer is synthesized with a poly(glycidyl methacrylate) block, the epoxy groups on this block can be post-modified with various amines or thiols to introduce new functionalities. Similarly, if the backbone of a graft copolymer contains reactive sites, these can be used to attach bioactive molecules or other functional groups. mdpi.com This modular approach allows for the creation of polymers with precisely controlled properties for applications such as surface modification, drug delivery carriers, or specialized coatings. nih.govbeilstein-journals.org The presence of the nonylphenyl group provides a persistent hydrophobic anchor, which can be particularly useful for creating stable coatings on hydrophobic surfaces.
Synthesis of this compound-Containing Polymer Architectures
Role in Crosslinked Networks and Hydrogels
The amphiphilic character of this compound can be exploited to design novel crosslinked networks and hydrogels with unique structural and behavioral properties. These materials combine the hydrophilicity of PEG with hydrophobic domains provided by the nonylphenyl groups.
To be used as a crosslinker, the this compound molecule must be difunctionalized. This is typically achieved by converting the terminal hydroxyl group and the para-position of the phenyl ring (or by starting with a difunctional PEG) into reactive groups like acrylates or methacrylates. This creates an amphiphilic crosslinker, for example, Nonylbenzene-PEG8-diacrylate.
When this type of crosslinker is copolymerized with a hydrophilic monomer (such as acrylamide (B121943) or PEG-acrylate), it forms a hydrogel. biorxiv.org The design of these gelling systems revolves around controlling the interplay between chemical and physical crosslinks. cas.cz The covalent bonds from the acrylate polymerization form a stable network, while the hydrophobic nonylphenyl groups tend to aggregate together in the aqueous environment, forming physical crosslinking domains. nih.gov These domains can act as reinforcement points, potentially improving the mechanical strength and toughness of the hydrogel. The length of the PEG8 spacer influences the flexibility and the distance between these hydrophobic junctions.
The formation of these networks can be monitored using rheology to determine the gel point, which is the transition from a liquid to a solid-like state. researchgate.net After formation, the key characteristic of a hydrogel is its swelling behavior. The equilibrium swelling ratio is a measure of the hydrogel's ability to absorb and retain a solvent and is inversely related to the crosslinking density. kinampark.com
Table 2: Predicted Swelling and Mechanical Properties of a Hydrogel with Amphiphilic Crosslinker
| Crosslinker Type | Concentration of Crosslinker | Predicted Swelling Ratio in Water | Predicted Swelling Ratio in Toluene | Predicted Compressive Modulus |
|---|---|---|---|---|
| PEG-diacrylate (Hydrophilic) | 5 mol% | High | Low | Low |
| Nonylbenzene-PEG8-diacrylate (Amphiphilic) | 5 mol% | Moderate | Moderate | Medium |
| Nonylbenzene-PEG8-diacrylate (Amphiphilic) | 10 mol% | Low | Low | High |
Design of this compound-Based Gelling Systems
Development of Advanced Nanostructured Materials
The self-assembly of polymers containing this compound is a powerful route to creating advanced nanostructured materials. When a block copolymer composed of a hydrophobic block and a hydrophilic block containing the this compound moiety is placed in a selective solvent, it spontaneously organizes to minimize unfavorable interactions.
For example, a diblock copolymer such as Poly(styrene)-b-(this compound) in water would form spherical micelles. mdpi.com In this scenario, the water-insoluble polystyrene and nonylphenyl groups would aggregate to form a solid, hydrophobic core, while the hydrophilic PEG8 chains would form a solvated outer shell, or corona. This corona stabilizes the micelle in the aqueous solution. The size and aggregation number of these micelles are influenced by the relative lengths of the blocks. mdpi.comrsc.org
These nanostructures have potential applications as nanocarriers for hydrophobic substances or as templates for creating other nanomaterials. The critical micelle concentration (CMC), which is the concentration at which micelles begin to form, is a key parameter. researchgate.net Due to the highly hydrophobic nature of the nonylphenyl group, copolymers containing this moiety are expected to have a very low CMC, indicating the formation of stable nanostructures even at high dilutions. researchgate.net
Nanoparticle and Nanofiber Fabrication Using this compound
The amphiphilic nature of this compound, with its distinct hydrophobic nonylphenol tail and a hydrophilic PEG-8 chain, makes it a suitable candidate for the fabrication of nanomaterials through self-assembly processes. In aqueous media, these molecules can spontaneously organize to form micelles above a certain concentration, known as the critical micelle concentration (CMC). This property is fundamental to its application in the synthesis of nanoparticles and the formation of nanofibers.
Nanoparticle Synthesis:
This compound can be employed as a stabilizing agent or a template in the synthesis of various nanoparticles, such as metallic or polymeric nanoparticles. The primary methods where such a surfactant is beneficial are emulsion polymerization and microemulsion synthesis.
Emulsion Polymerization: In this technique, this compound would act as an emulsifier, stabilizing droplets of a monomer in a continuous phase (typically water). The hydrophobic nonylphenyl group would orient towards the monomer droplet, while the hydrophilic PEG chain would extend into the aqueous phase, creating a stable emulsion. Polymerization is then initiated within these monomer droplets, leading to the formation of polymer nanoparticles. The PEG chains on the surface of the nanoparticles provide steric stabilization, preventing aggregation. rsc.orgbch.ro
Microemulsion Synthesis: Microemulsions are thermodynamically stable, transparent dispersions of oil and water, stabilized by a surfactant. This compound can be a key component in forming water-in-oil or oil-in-water microemulsions. These microemulsions can serve as nanoreactors for the synthesis of nanoparticles. For instance, to synthesize metallic nanoparticles, an aqueous solution of a metal salt can be confined within the water droplets of a water-in-oil microemulsion. The addition of a reducing agent to the continuous oil phase would lead to the formation of nanoparticles within the aqueous cores. The size of the resulting nanoparticles is dictated by the size of the microemulsion droplets, which can be controlled by the surfactant concentration and the water-to-surfactant ratio. aip.org
Nanofiber Fabrication:
The fabrication of nanofibers from polymers often utilizes electrospinning, a process where a polymer solution is drawn into fibers by an electric field. While this compound itself is not a fiber-forming polymer, it can be blended with a spinnable polymer to modify the properties of the resulting nanofibers.
Role in Electrospinning: The addition of a surfactant like this compound to the polymer solution can reduce the surface tension, which may lead to the formation of more uniform and bead-free nanofibers. researchgate.net Furthermore, if a significant amount is used, the self-assembly properties of this compound could potentially be harnessed to create porous or core-shell nanofiber structures. For example, in a coaxial electrospinning setup, a solution containing this compound could form the core, which could then be selectively removed to create hollow nanofibers.
Structure-Function Relationships in this compound-Containing Nanomaterials
The performance of nanomaterials fabricated using this compound is intrinsically linked to its molecular structure. The balance between the hydrophobic nonylphenyl group and the hydrophilic PEG-8 chain (the Hydrophilic-Lipophilic Balance or HLB) is a critical parameter.
The nonylphenyl group , being hydrophobic, provides a strong anchor to non-polar materials, such as oil droplets in an emulsion or the surface of a hydrophobic polymer nanoparticle. This interaction is crucial for the initial formation and stabilization of the nanostructure.
The polyethylene (B3416737) glycol (PEG-8) chain is responsible for the steric stabilization of the nanomaterials in an aqueous environment. The flexible and hydrophilic PEG chains form a hydrated layer on the nanoparticle surface, creating a repulsive force that prevents the particles from aggregating. The length of the PEG chain is a key determinant of the effectiveness of this steric stabilization. A chain of eight ethylene (B1197577) oxide units provides a significant hydrophilic character.
| Parameter | Effect on Nanomaterial Properties |
| Concentration of this compound | Increasing the concentration generally leads to smaller and more numerous nanoparticles in emulsion polymerization due to the formation of more micelles. In electrospinning, it can affect the solution viscosity and surface tension, influencing fiber diameter and morphology. |
| PEG Chain Length (Number of EO units) | A longer PEG chain (higher number of EO units) would increase the hydrophilic nature (higher HLB), leading to better stability in aqueous solutions but potentially larger nanoparticle sizes due to a thicker stabilizing layer. A shorter chain might lead to less stable particles. The 8-unit chain in this compound offers a balance suitable for many emulsion systems. nih.gov |
| Ionic Strength of the Medium | The stability of non-ionic surfactant-stabilized particles like those coated with this compound is generally less sensitive to changes in ionic strength compared to ionically stabilized particles. |
Interactive Data Table: Influence of this compound on Nanoparticle Characteristics (Conceptual)
This table is a conceptual representation based on general principles of non-ionic surfactants in nanoparticle synthesis, as direct experimental data for this compound is limited.
| Surfactant Concentration | Expected Nanoparticle Size | Polydispersity Index (PDI) | Colloidal Stability |
| Low | Larger | Higher | Moderate |
| Medium | Smaller | Lower | High |
| High | Smallest | Low | Very High |
Application in Composite Materials (e.g., Polymer Composites)
In the realm of composite materials, this compound can function as a compatibilizer, a dispersant for fillers, or a processing aid. Its amphiphilic structure allows it to mediate the interface between dissimilar materials within a composite, such as an inorganic filler and a polymer matrix.
As a Compatibilizer: In polymer blends, where two or more polymers are immiscible, this compound can locate at the interface between the phases. The nonylphenyl group can interact with a non-polar polymer, while the PEG chain can interact with a more polar polymer, reducing the interfacial tension and improving the adhesion between the phases. This can lead to a finer and more stable morphology, resulting in improved mechanical properties of the composite.
As a Dispersant for Fillers: Many high-performance composites incorporate inorganic fillers (e.g., silica, clay, carbon nanotubes) into a polymer matrix to enhance properties like stiffness, strength, and thermal stability. A major challenge is achieving a uniform dispersion of these fillers, as they tend to agglomerate. This compound can be used to treat the surface of these fillers. The surfactant would adsorb onto the filler surface, and the PEG chains extending into the polymer matrix would provide steric hindrance, preventing re-agglomeration and promoting a more uniform dispersion. This improved dispersion can significantly enhance the mechanical and thermal properties of the composite. For instance, nonylphenol ethoxylates are used to disperse cellulose (B213188) nanofibers in resin compositions. google.com
As a Processing Aid: The addition of this compound can also act as a plasticizer or lubricant during the processing of polymer composites, reducing the melt viscosity and improving the flow properties. This can be particularly beneficial in processes like extrusion or injection molding.
| Property of Composite Material | Potential Effect of Adding this compound |
| Tensile Strength | Can be improved due to better filler dispersion and enhanced interfacial adhesion. |
| Impact Strength | May increase as a result of improved compatibility and reduced stress concentrations at the filler-matrix interface. |
| Thermal Stability | The effect can be complex. While improved dispersion of thermally conductive fillers can enhance heat dissipation, the surfactant itself may have lower thermal stability than the polymer matrix. |
| Processability | Generally improved due to a reduction in melt viscosity. |
Interactive Data Table: Conceptual Effect of this compound on Polymer Composite Properties
This table presents a conceptual overview. Actual results would depend on the specific polymer matrix, filler, and concentration of the surfactant.
| Surfactant Content | Filler Dispersion | Interfacial Adhesion | Mechanical Strength |
| None | Poor | Weak | Low |
| Low | Improved | Enhanced | Increased |
| Optimal | Excellent | Strong | Maximized |
| High | May decrease due to plasticization | May weaken | May decrease |
Theoretical and Computational Investigations of Nonylbenzene Peg8 Oh Systems
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. scirp.orgbonvinlab.org These simulations have been employed to understand the conformational arrangements and interaction dynamics of nonylphenol ethoxylates in various environments. mdpi.comresearchgate.netresearchgate.netjlu.edu.cn
Hydration and Solvation Behavior of Nonylbenzene-PEG8-OH
The hydration and solvation of this compound are critical to its function as a nonionic surfactant. The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic PEG8-OH chain. MD simulations of similar nonylphenol ethoxylates reveal how water molecules arrange around these distinct parts. The ethoxylate groups of the PEG chain are capable of forming hydrogen bonds with water molecules, leading to a structured hydration shell. researchgate.net
Computational studies on a series of nonylphenol ethoxylates (NPEs) with varying ethoxylate chain lengths (from 4 to 16 units) have shown that the solvation Gibbs free energy becomes more negative as the length of the ethoxylate chain increases. researchgate.net This indicates that longer PEG chains lead to greater thermodynamic stability in an aqueous medium. researchgate.net For this compound, this suggests a favorable interaction with water, driven by the hydrophilic nature of the eight ethylene (B1197577) oxide units. The solvation Gibbs free energy for NPEs with 4, 7, 11, and 15 EO units has been calculated, and a linear trend is observed, allowing for an estimation of the value for an 8-unit chain. mdpi.comresearchgate.net
Table 1: Calculated Solvation Gibbs Energy for Nonylphenol Ethoxylates in Water
| Compound | Solvation Gibbs Energy (ΔGsolv) in kJ/mol |
|---|---|
| NPE-4 | -19.13 |
| NPE-7 | -25.09 |
| NPE-11 | -33.00 |
| NPE-15 | -40.25 |
Data sourced from a DFT study on a series of nonylphenol ethoxylates. The trend indicates that this compound would have a solvation Gibbs energy between that of NPE-7 and NPE-11. mdpi.comresearchgate.net
The interaction between the surfactant and water is also influenced by the hydrogen bond length between the ethoxylate chain and water molecules. Studies have shown that this hydrogen bond distance tends to decrease with the extension of the ethoxylate chain, indicating stronger interactions. researchgate.net
Intermolecular Interactions in Self-Assembled Structures
Nonylphenol ethoxylates are known to self-assemble into micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). MD simulations provide a molecular-level view of these aggregation processes. The driving force for micellization is the hydrophobic effect, where the hydrophobic nonylphenyl tails aggregate to minimize contact with water, while the hydrophilic PEG chains remain exposed to the aqueous environment.
In these self-assembled structures, various intermolecular interactions are at play. Van der Waals forces are significant between the nonylphenyl tails packed in the micellar core. nih.gov The hydrophilic PEG chains on the micelle's surface interact with each other and with the surrounding water molecules primarily through hydrogen bonding. nih.gov
MD simulations on the adsorption of nonylphenol ethoxylate with 10 ethylene oxide units (NPEO10) onto surfaces have highlighted the importance of polar interactions between the ethoxylate groups and hydrophilic sites on the surface. mdpi.comresearchgate.net When interacting with other molecules or surfaces, the orientation of the this compound molecule is crucial. The nonylphenyl group will preferentially interact with hydrophobic moieties, while the PEG8-OH chain will favor interactions with polar or charged groups. mdpi.comresearchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govnih.gov These methods provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular conformations.
Energy Minimization and Conformational Sampling
The flexible nature of the PEG chain in this compound allows it to adopt numerous conformations. Quantum chemical calculations can be used to determine the relative energies of these different conformers to identify the most stable structures. Energy minimization procedures find the geometry corresponding to the lowest energy state for a given conformation.
Table 2: Average End-to-End Distance of Nonylphenol Ethoxylates in Water at a Concentration of 0.01 DPD units
| Compound | Average End-to-End Distance (DPD units) |
|---|---|
| NPE-4 | 1.32 |
| NPE-7 | 1.61 |
| NPE-11 | 1.86 |
| NPE-15 | 2.06 |
Data from a Dissipative Particle Dynamics (DPD) study. This trend suggests the average end-to-end distance for this compound would be between that of NPE-7 and NPE-11. mdpi.comresearchgate.net
Furthermore, the dipole moment of para-substituted NPEs does not change significantly with the extension of the ethoxylate chain, with values remaining relatively constant. researchgate.net
Reaction Mechanism Predictions for Nonylphenol Ethoxylates
Quantum chemical calculations can elucidate potential reaction mechanisms by mapping the energy landscape of a chemical reaction, including transition states and intermediates. While specific reaction mechanism predictions for "Non" were not found, the biotransformation of nonylphenol ethoxylates has been studied, offering insights into their degradation pathways.
One proposed mechanism for the biodegradation of NPEs involves the successive exoscission of the ethoxylate chain. nih.gov In this pathway, single ethylene oxide units are cleaved off one by one. This process is thought to involve a hydroxyl shift from the terminal to the penultimate carbon of the ethoxylate unit, followed by the dissociation of the resulting hemiacetal to release acetaldehyde (B116499) and the next lower NPE homolog. nih.gov This stepwise degradation continues, leading to the formation of shorter-chain NPEs. nih.gov
Computational studies could be employed to model the energetics of this proposed pathway for this compound, calculating the activation barriers for each step of the ethoxylate chain shortening. Such calculations would provide theoretical support for the experimentally observed degradation products and help to predict the persistence and environmental fate of this compound.
Q & A
Q. What is the structural and functional role of Nonylbenzene-PEG8-OH in PROTAC design?
this compound serves as a hydrophilic polyethylene glycol (PEG)-based linker in PROTAC (Proteolysis-Targeting Chimera) molecules. Its PEG8 chain enhances solubility and modulates pharmacokinetics, while the nonylbenzene moiety provides hydrophobic anchoring. This balance is critical for ternary complex formation between the E3 ligase, target protein, and PROTAC . Methodologically, researchers should verify linker performance via comparative assays (e.g., cellular degradation efficiency with varying PEG lengths) and characterize solubility using techniques like dynamic light scattering (DLS) .
Q. How is this compound synthesized and characterized in academic settings?
Synthesis typically involves stepwise coupling of PEG8 to nonylbenzene via hydroxyl-reactive chemistry (e.g., Mitsunobu reaction). Characterization requires nuclear magnetic resonance (NMR, 1H/13C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Researchers must document synthetic yields, side products, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. What experimental protocols are recommended for evaluating PROTACs incorporating this compound?
Key protocols include:
- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Degradation Efficiency : Western blotting or quantitative proteomics to assess target protein depletion over time.
- Cytotoxicity : Cell viability assays (e.g., MTT) to differentiate on-target effects from linker-related toxicity. Include controls with scrambled or truncated linkers to isolate PEG8’s contribution .
Advanced Research Questions
Q. How can researchers optimize this compound’s linker length for tissue-specific delivery?
Advanced studies employ structure-activity relationship (SAR) models to correlate PEG8’s hydrodynamic radius with tissue penetration. Techniques like fluorescence resonance energy transfer (FRET) or in vivo imaging (e.g., PET/CT) track linker biodistribution. For brain-targeted PROTACs, compare PEG8 with shorter/longer PEG variants in blood-brain barrier (BBB) permeability assays .
Q. What analytical strategies resolve contradictions in PROTAC efficiency data involving this compound?
Contradictions (e.g., variable degradation across cell lines) may arise from differences in E3 ligase expression or cellular stress responses. Mitigation strategies:
- Multi-Omics Integration : Combine transcriptomics (E3 ligase levels) with proteomics (target turnover rates).
- Single-Cell Analysis : Use flow cytometry or scRNA-seq to identify subpopulations with divergent responses.
- Kinetic Modeling : Fit time-course degradation data to assess linker-dependent rate constants .
Q. How does this compound’s stability under physiological conditions impact PROTAC efficacy?
Evaluate linker stability via:
- Serum Stability Assays : Incubate PROTACs in fetal bovine serum (FBS) and monitor PEG8 hydrolysis using mass spectrometry (LC-MS).
- pH-Dependent Degradation : Simulate lysosomal/cytosolic environments to identify cleavage-prone bonds. Modify the nonylbenzene group (e.g., fluorination) to enhance metabolic resistance without compromising solubility .
Q. What computational tools predict this compound’s compatibility with novel E3 ligase ligands?
Molecular dynamics (MD) simulations model ternary complex flexibility, while docking software (e.g., AutoDock Vina) screens for steric clashes between PEG8 and E3 ligase pockets. Validate predictions with mutagenesis studies on key E3 ligase residues .
Methodological Considerations
Q. How should researchers document experimental workflows for studies involving this compound?
Q. How to statistically analyze PROTAC activity data involving this compound?
Apply nonlinear regression (e.g., log-dose vs. response) to calculate DC50 (half-maximal degradation concentration) and Dmax (maximal degradation). Use ANOVA or mixed-effects models to compare linker variants, adjusting for batch effects. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
